methyl (2E)-4-methyl-2-(phenylimino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

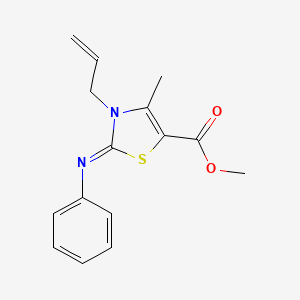

Methyl (2E)-4-methyl-2-(phenylimino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core with a phenylimino group at position 2, a propenyl substituent at position 3, and a methyl ester at position 3. The (2E)-configuration indicates the stereochemistry of the imine double bond. This compound belongs to the class of thiazole derivatives, which are widely studied for their biological activity and structural diversity in medicinal chemistry .

Properties

IUPAC Name |

methyl 4-methyl-2-phenylimino-3-prop-2-enyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-4-10-17-11(2)13(14(18)19-3)20-15(17)16-12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABVVLXPAWETLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=NC2=CC=CC=C2)N1CC=C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-4-methyl-2-(phenylimino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-2-aminothiazole with phenyl isocyanate, followed by the addition of prop-2-en-1-yl bromide. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-methyl-2-(phenylimino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.

Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base like triethylamine, solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

Methyl (2E)-4-methyl-2-(phenylimino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (2E)-4-methyl-2-(phenylimino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular membranes and proteins can result in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Key Observations :

- The propenyl group introduces unsaturation, which may influence reactivity in Michael addition or cycloaddition reactions .

Physicochemical Properties

While experimental data for the target compound are unavailable, trends from analogs suggest:

Rationale: The phenylimino and propenyl groups increase aromaticity and rigidity, raising the melting point compared to alkyl-substituted analogs. Lower solubility than ’s hybrid is expected due to reduced polarity .

Pharmacological Potential

Though direct bioactivity data are absent, docking studies of related compounds () provide insights:

- : Thiazole-triazole hybrids showed strong binding to α-glucosidase (docking score: −9.2 kcal/mol), attributed to hydrogen bonding with triazole NH groups .

- : Benzothiazole-pyrazolones exhibited anti-inflammatory activity (IC₅₀: 12 µM) via COX-2 inhibition, linked to the electron-withdrawing benzothiazole moiety .

Inference: The target compound’s phenylimino group may mimic aryl pharmacophores in COX-2 inhibitors, while the propenyl group could serve as a Michael acceptor for covalent enzyme inhibition.

Crystallographic and Computational Analysis

Structural studies of analogs relied on tools like SHELX and ORTEP :

- : Single-crystal X-ray diffraction confirmed the thiazole’s planar geometry (torsion angle: 179.5°) .

- : Hydrogen-bonding networks (N–H···S, O–H···S) stabilized crystal packing, a feature likely relevant to the target compound’s phenylimino group .

Computational Gap: No density functional theory (DFT) or molecular dynamics data are available for the target compound, limiting electronic structure comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.